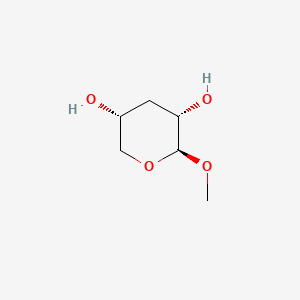
(2S,3S,5R)-2-methoxyoxane-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,5R)-2-methoxyoxane-3,5-diol is a chiral compound with a specific stereochemistry It is a derivative of oxane, a six-membered ring ether, and contains methoxy and diol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-2-methoxyoxane-3,5-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method includes the preparation of engineering bacteria containing carbonyl reductase, followed by the reduction reaction in the presence of glucose dehydrogenase, hydrogen donor, and cofactor.
Industrial Production Methods
For industrial production, the method involving carbonyl reductase is advantageous due to its simplicity, environmental friendliness, and high yield. The process is scalable and can be easily adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,5R)-2-methoxyoxane-3,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol groups into carbonyl groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
(2S,3S,5R)-2-methoxyoxane-3,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism by which (2S,3S,5R)-2-methoxyoxane-3,5-diol exerts its effects involves its interaction with specific molecular targets. The compound’s diol groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- **(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5S,6R)-3-[2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-hydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
- **(2S)-2-[(2R,3S)-3-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,10-dihydroxy-6-methyl-4-oxo-2,3-dihydro-1H-anthracen-2-yl]-2-methoxyacetic acid .
Uniqueness
(2S,3S,5R)-2-methoxyoxane-3,5-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
19773-91-2 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.158 |
Nombre IUPAC |
(2S,3S,5R)-2-methoxyoxane-3,5-diol |
InChI |
InChI=1S/C6H12O4/c1-9-6-5(8)2-4(7)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m1/s1 |
Clave InChI |
AETGLKBIBTXLMD-SRQIZXRXSA-N |
SMILES |
COC1C(CC(CO1)O)O |
Sinónimos |
Methyl 3-deoxy-β-L-erythro-pentopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















